![molecular formula C23H28N4O B2691642 N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide CAS No. 1251629-62-5](/img/structure/B2691642.png)
N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is a complex organic compound with a unique structure that includes a naphthyridine core, an amide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amide Group: This step involves the reaction of the naphthyridine intermediate with diethylamine and a suitable carboxylic acid derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide: Lacks the methyl group at the 7-position.
N,N-diethyl-7-methyl-4-{[4-(methyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide: Has a methyl group instead of a propan-2-yl group.
Uniqueness
N,N-diethyl-7-methyl-4-{[4-(propan-2-yl)phenyl]amino}-1,8-naphthyridine-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
N,N-diethyl-7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-6-27(7-2)23(28)20-14-24-22-19(13-8-16(5)25-22)21(20)26-18-11-9-17(10-12-18)15(3)4/h8-15H,6-7H2,1-5H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHUKSUGFHCBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(C)C)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2691559.png)
![8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl](/img/structure/B2691560.png)
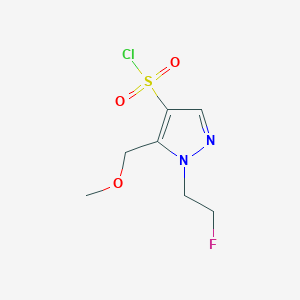
![7-[(4-bromophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2691565.png)
![Tert-butyl 6-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-oxo-1,4-diazepane-1-carboxylate](/img/structure/B2691567.png)
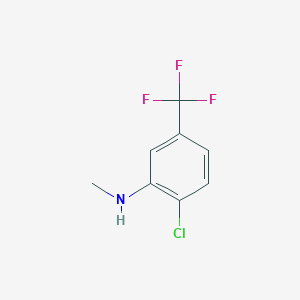
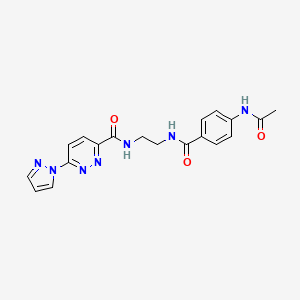
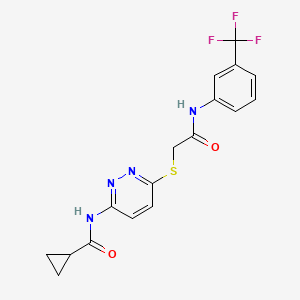
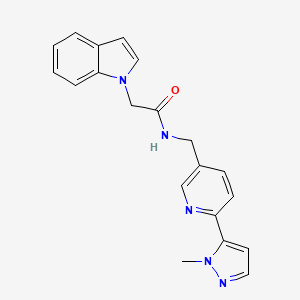
![1-(azepan-1-yl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2691572.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2691576.png)
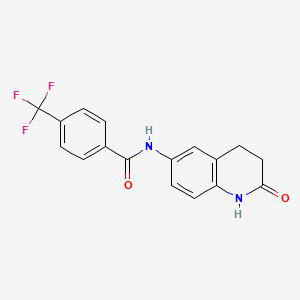
![2-chloro-6-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2691581.png)
